(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Neuroscience Prolyl Oligopeptidase Enzyme Inhibition

Sourcing a chirally pure building block for constrained peptide or POP inhibitor synthesis often means long lead times or uncertain stereochemistry. This (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid resolves that with its fixed geometry and benzoyl pharmacophore. - Defines the critical P1 moiety for high-affinity POP binding, essential for neurodegeneration research. - The 4-amino handle enables rapid diversification into MMP inhibitor libraries or fluorescent probes. - Low predicted LogP (-0.98) and confirmed 24 h stability in buffer (pH 7.4) suit it for in vitro screening.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 176439-44-4
Cat. No. B185842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
CAS176439-44-4
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1
InChIKeyGTODXOQKGULQFP-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid Properties & Procurement


(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, CAS 176439-44-4, is a chiral benzoylated 4-aminoproline derivative with a molecular weight of 234.25 Da and the formula C12H14N2O3 . It is a versatile building block for peptide and peptidomimetic synthesis, distinguished by its fixed (2S,4S) stereochemistry and the benzoyl group at the pyrrolidine nitrogen. This compound serves as the core scaffold for inhibitors of prolyl oligopeptidase (POP) and as a key intermediate for introducing conformational constraint into peptides, which can significantly influence biological activity and interaction .

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid: Why Substitution Fails


The (2S,4S)-stereochemistry and specific functionalization (4-amino, 1-benzoyl) of this compound are non-negotiable for its primary applications. Generic substitution with unfunctionalized proline, cis-4-aminoproline isomers, or other N-acyl-prolines will fundamentally alter molecular recognition in enzyme active sites or peptide conformation. The benzoyl group is a critical pharmacophore for inhibitors of prolyl oligopeptidase (POP), a serine protease linked to neurodegeneration, where subtle changes in the P1 moiety can cause drastic drops in potency [1]. The fixed geometry of the pyrrolidine ring, dictated by the (2S,4S) configuration, is essential for correct spatial orientation of the amino group for downstream peptide coupling or for mimicking bioactive conformations, a feature not present in simpler, flexible analogs .

Evidence Guide for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid


(2S,4S) Stereochemistry Essential for POP Inhibition

In the context of POP inhibitors, the (2S,4S) stereochemistry at the pyrrolidine core is critical for maintaining inhibitory potency. Research on closely related P2-substituted N-acylprolylpyrrolidines demonstrates that the (2S,4S) configuration is a key structural feature for potent binding to the POP active site [1]. This is supported by findings that the P1 pyrrolidine ring, a common feature in potent POP inhibitors with IC50 values in the low nanomolar range (e.g., 23-30 nM), is essential for activity [2]. While this compound is a precursor, its fixed stereochemistry ensures that any derived inhibitors will present the correct spatial orientation for target binding, a critical factor distinguishing it from racemic mixtures or other stereoisomers that would compromise activity.

Neuroscience Prolyl Oligopeptidase Enzyme Inhibition Neurodegeneration

Fmoc-Protected Derivative for Direct SPPS

The Fmoc-protected derivative, Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid (CAS 204321-85-7), is specifically manufactured for direct incorporation into solid-phase peptide synthesis (SPPS) protocols, with a guaranteed purity of ≥98% (HPLC) . This contrasts with the parent compound (CAS 176439-44-4), which requires a manual and potentially inefficient protection step before use. The Fmoc group allows for selective deprotection under mild basic conditions, streamlining the synthesis of conformationally constrained peptides. This pre-activated building block eliminates the need for in-house protection, reducing synthesis time and improving overall yield and purity of the final peptide product .

Peptide Synthesis SPPS Fmoc Chemistry Medicinal Chemistry

Favorable Physicochemical Profile for Biological Assays

Predicted physicochemical data for this compound indicates a favorable profile for biological testing. It has a low calculated logP (ACD/LogP = -0.98) , which is significantly more hydrophilic than many common POP inhibitor scaffolds that feature more lipophilic P1 or P2 groups. This increased polarity can lead to better aqueous solubility, a key factor for in vitro assay performance. While solubility data is available (e.g., 38 µM in aqueous solution) , it is important to note that this is specific to a particular assay format and may vary. Stability in a physiological buffer (pH 7.4 PBS) has been confirmed, with minimal oligopeptide conversion observed over 24 hours at 100 µM via LC-MS/MS analysis [1].

Physicochemical Properties Drug Discovery Solubility Stability

Benzoyl Group Stability-Reactivity Balance

The N-benzoyl group on this compound offers a crucial balance of chemical stability and synthetic utility. Unlike more labile N-acyl groups such as acetyl (which can be prone to migration or premature cleavage) or more hindered groups like pivaloyl (which can be difficult to remove), the benzoyl group is stable to a wide range of reaction conditions (e.g., acidic and basic aqueous workups, mild reducing agents) but can be selectively removed via hydrogenolysis or strong base when desired [1]. This robustness is a key differentiator for multi-step synthetic sequences, where an N-acyl group that is too stable or too labile can compromise overall yield. The compound's safety data sheet also indicates standard handling precautions (avoid dust formation), typical for fine chemicals of this class .

Protecting Groups Peptide Chemistry Synthetic Methodology Stability

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid Applications


POP Inhibitor Lead Optimization for CNS Disorders

This compound serves as the essential P1 scaffold for synthesizing potent POP inhibitors, a class under investigation for Alzheimer's disease and other synucleinopathies. Its fixed (2S,4S) stereochemistry is a critical determinant for high-affinity binding to the POP active site, as established by SAR studies on related N-acylprolylpyrrolidines [1]. Medicinal chemists should use this specific enantiomer to explore novel P2 and P3 substituents, confident that the core stereochemistry is optimal for engagement with the target enzyme [2].

Solid-Phase Synthesis of Constrained Peptides

For the rapid and high-yield synthesis of constrained peptides, researchers should procure the Fmoc-protected derivative (CAS 204321-85-7), which is supplied with a purity of ≥98% (HPLC) and is ready for direct use in automated SPPS [1]. This pre-activated building block eliminates the need for a manual Fmoc-protection step on the parent compound (CAS 176439-44-4), significantly reducing synthesis time and labor while ensuring higher final peptide purity [2].

MMP Inhibitor Development from 4-Aminoproline

This benzoylated 4-aminoproline is a key starting material for generating libraries of matrix metalloproteinase (MMP) inhibitors. The 4-amino group provides a convenient handle for introducing diverse zinc-binding groups (e.g., hydroxamates), while the benzoyl group offers a stable N-protecting group orthogonal to other functionalities, enabling diverse synthetic transformations [1]. Its predicted low LogP (-0.98) also suggests a favorable solubility profile for initial in vitro screening [2].

Physicochemically Favorable Probes for Bioassays

When designing fluorescent or affinity probes for target engagement studies, this compound's low predicted LogP (-0.98) [1] and confirmed stability in physiological buffer (pH 7.4) for up to 24 hours [2] make it a superior choice over more lipophilic proline analogs. This reduces the risk of non-specific binding and aggregation in cellular assays, leading to cleaner, more interpretable data.

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